molecular formula C6H12BNO4 B11913295 Cyclopentanecarboxylic acid, 1-amino-3-borono- CAS No. 799842-91-4

Cyclopentanecarboxylic acid, 1-amino-3-borono-

Cat. No.: B11913295
CAS No.: 799842-91-4
M. Wt: 172.98 g/mol
InChI Key: VOHZFKLCWSOFRW-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 1-amino-3-borono- is an organic compound with the molecular formula C6H11BNO2. This compound features a cyclopentane ring with a carboxylic acid group, an amino group, and a boronic acid group attached. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopentanecarboxylic acid, 1-amino-3-borono- typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of cyclopentanecarboxylic acid, 1-amino-3-borono- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and efficient catalysts to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, forming boronic esters or borates.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride for converting the carboxylic acid to acid chloride, followed by nucleophiles like ammonia or amines.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Cyclopentanemethanol derivatives.

    Substitution: Various amino acid derivatives.

Scientific Research Applications

Cyclopentanecarboxylic acid, 1-amino-3-borono- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of boron-containing compounds.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its potential in drug design and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid, 1-amino-3-borono- involves its interaction with molecular targets through its functional groups:

    Boronic Acid Group: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.

    Amino Group: Can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets.

    Carboxylic Acid Group: Can form hydrogen bonds and ionic interactions, contributing to the compound’s solubility and reactivity.

Comparison with Similar Compounds

    Cyclopentanecarboxylic Acid, 1-Amino-: Lacks the boronic acid group, making it less versatile in boron-related applications.

    Cyclopentanecarboxylic Acid, 3-Amino-: Has the amino group in a different position, affecting its reactivity and binding properties.

    Cyclopentanecarboxylic Acid, 1-Hydroxy-3-Borono-: Contains a hydroxyl group instead of an amino group, altering its chemical behavior and applications.

Uniqueness: Cyclopentanecarboxylic acid, 1-amino-3-borono- is unique due to the presence of both an amino group and a boronic acid group on the cyclopentane ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, particularly in the fields of medicinal chemistry and materials science.

Properties

CAS No.

799842-91-4

Molecular Formula

C6H12BNO4

Molecular Weight

172.98 g/mol

IUPAC Name

1-amino-3-boronocyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H12BNO4/c8-6(5(9)10)2-1-4(3-6)7(11)12/h4,11-12H,1-3,8H2,(H,9,10)

InChI Key

VOHZFKLCWSOFRW-UHFFFAOYSA-N

Canonical SMILES

B(C1CCC(C1)(C(=O)O)N)(O)O

Origin of Product

United States

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